molecular formula C11H12N2O3 B12098885 Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B12098885
M. Wt: 220.22 g/mol
InChI Key: TZJLNCGHXNGBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a high-value 6-azaindole derivative that serves as a critical synthetic intermediate for novel pentacyclic ring systems with demonstrated biological potential. This scaffold is a key building block in the synthesis of bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione and its deaza analogues, which have shown modest but promising antineoplastic activity against human cancer cell lines, including the MCF7 breast cancer and UO-31 renal cancer cell lines in screenings conducted by the National Cancer Institute (NCI) . The research value of this compound lies in its incorporation into larger molecular frameworks designed to mimic the diketopiperazine core of natural products like phenylahistin and plinabulin, which are known microtubule-targeting agents . Molecular docking studies indicate that these pentacyclic derivatives exhibit a strong potential to bind at the colchicine site on tubulin, a validated target for anticancer therapy, by forming key hydrogen bond interactions with residues such as Glu 200 . By providing this versatile pyrrolopyridine core, this reagent enables the exploration of new chemical space in medicinal chemistry, facilitating the development of potential therapeutic candidates for diseases driven by pathological cell proliferation .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-4-5-12-10(15-2)9(7)13-8/h4-6,13H,3H2,1-2H3

InChI Key

TZJLNCGHXNGBEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC=C2)OC

Origin of Product

United States

Preparation Methods

Low-Temperature Vinylmagnesium Bromide Addition

A two-step synthesis starting from 2-methoxy-3-nitropyridine (5g ) utilized vinylmagnesium bromide in tetrahydrofuran (THF) at –78°C to –20°C. The nitro group facilitated nucleophilic aromatic substitution, forming a pyrrole ring. After quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography (CH₂Cl₂/MeOH), the product was obtained in 21.3% yield. The low yield was attributed to competing side reactions at higher temperatures.

Optimized Procedure with Anhydrous Conditions

Refining the above method, R-4 (500 mg, 3.24 mmol) in anhydrous THF at –78°C reacted with excess vinylmagnesium bromide (9.73 mmol) for 6 hours at –20°C. Post-quenching and purification (2–10% MeOH in CH₂Cl₂) yielded 100 mg of the target compound (m/z 148.9 [M+H]⁺). This version improved reproducibility by minimizing moisture, highlighting the sensitivity of Grignard reagents to protic impurities.

Nitration and Reductive Cyclization

Adapting strategies from related pyrrolopyridine syntheses, 2-bromo-5-methylpyridine-1-oxide (12 ) was nitrated with fuming HNO₃ in H₂SO₄ to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). Subsequent refluxing with DMF-DMA generated an enamine intermediate, which underwent iron-mediated reduction in acetic acid to form the pyrrole ring. Although this method was developed for a structural analog, substituting bromo precursors with methoxy variants could plausibly yield this compound.

Comparative Analysis of Preparation Methods

MethodKey ReagentsTemperature RangeYieldAdvantagesLimitations
Catalytic HydrogenationPd/C, H₂, EtOHAmbient75%High purity, scalableRequires inert atmosphere
Grignard CyclizationVinylMgBr, THF–78°C to –20°C21–100 mgDirect ring formationLow yield, moisture-sensitive
Multi-Step SynthesisPOCl₃, H₂SO₄, EtOH0–5°C (ester)N/AFlexible functionalizationLengthy, no yield data
Nitration/ReductionHNO₃, Fe, AcOHRefluxN/AApplicable to analogsUnverified for target compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further utilized in various applications .

Scientific Research Applications

Basic Information

  • Chemical Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • CAS Number : 1638253-66-3
  • IUPAC Name : Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Physical Properties

PropertyValue
Boiling Point384.4 ± 37.0 °C (Predicted)
Density1.269 ± 0.06 g/cm³ (Predicted)
pKa12.16 ± 0.40 (Predicted)

Medicinal Chemistry

This compound is studied for its potential pharmacological properties. Research indicates that derivatives of pyrrolopyridines exhibit various biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds with a pyrrolopyridine structure can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as a lead compound for anticancer drug development .

Materials Science

In materials science, this compound is explored for its role as an intermediate in the synthesis of novel materials with specific electronic or optical properties.

Synthesis of Functional Materials

Researchers have utilized this compound to synthesize polymers and nanocomposites that demonstrate enhanced mechanical and thermal stability. These materials are being investigated for applications in electronics and coatings.

Chemical Intermediate

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:

  • Synthesis of Complex Molecules : It can be used to create more complex structures through reactions such as nucleophilic substitution and cyclization.
  • Pharmaceutical Development : The compound's derivatives are being researched for their potential use in developing new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 5-Methoxy vs. 7-Methoxy Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight Yield Melting Point Key Distinctions
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5 C₁₁H₁₂N₂O₃ 220.23 85% Not reported Higher yield (85% vs. 75%); methoxy at C5 alters electronic distribution, affecting NMR shifts (e.g., aromatic protons).
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 7 C₁₁H₁₂N₂O₃ 220.23 75% 134–135°C Methoxy at C7 may influence hydrogen bonding and steric interactions in downstream reactions.

Key Insight : The methoxy position impacts synthetic accessibility and electronic properties. The 5-methoxy isomer’s higher yield suggests favorable steric/electronic conditions during hydrogenation .

Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight Applications
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl at C7 C₁₀H₉ClN₂O₂ 224.64 Pharmaceutical intermediate; potential electrophile for cross-coupling.
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Br at C5 C₁₀H₉BrN₂O₂ 269.10 Key intermediate in drug candidates; bromo group facilitates Suzuki couplings.

Key Insight : Halogen substituents enhance reactivity for cross-coupling (e.g., Suzuki reactions), making these analogs valuable in medicinal chemistry. The chloro derivative (224.64 Da) is lighter than the bromo analog (269.10 Da), affecting pharmacokinetics .

Complex Derivatives with Additional Functional Groups

Compound Name Substituents Molecular Formula Molecular Weight Notes
Ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Dimethylaminomethyl at C3, methoxy at C5 C₁₄H₁₉N₃O₃ 277.32 Increased solubility due to tertiary amine; potential CNS activity.
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Methyl at C4 C₁₁H₁₂N₂O₂ 204.23 Core structure differs (pyrrolo[2,3-b]pyridine); reduced steric hindrance.

Parent Compound and Unsubstituted Analogs

Compound Name Substituents Molecular Formula Molecular Weight Applications
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate None C₁₀H₁₀N₂O₂ 190.20 Building block for further functionalization; lower lipophilicity vs. methoxy analogs.

Key Insight : The unsubstituted parent compound serves as a versatile scaffold but lacks the electronic modulation provided by methoxy/halogen groups .

Biological Activity

Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS No. 1638253-66-3) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.22 g/mol
  • Boiling Point : 384.4 ± 37.0 °C (predicted)
  • Density : 1.269 ± 0.06 g/cm³ (predicted)
  • pKa : 12.16 ± 0.40 (predicted)

This compound exhibits various biological activities attributed to its structural features, particularly the pyrrole moiety which is known for its ability to interact with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of pyrrolo[2,3-c]pyridine compounds possess significant anticancer properties. For instance, a study evaluated the cytotoxic effects of this compound against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-70.46
NCI-H4600.39
SF-26831.5

These findings suggest that this compound may inhibit cell proliferation effectively in certain cancer types.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of pyrrole derivatives highlighted that compounds similar to this compound exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating strong potential as antibacterial agents .

Neuroprotective Effects

Additionally, some research has indicated that pyrrole derivatives can provide neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. This suggests a potential application for this compound in neurodegenerative disease models .

Research Findings

  • Cytotoxicity Studies : this compound was tested against various cancer cell lines and showed promising results with IC50 values comparable to standard chemotherapeutic agents.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced cytotoxicity, suggesting potential for use in combination therapies .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via catalytic hydrogenation of a precursor (e.g., this compound derivatives) using 10% Pd/C in ethanol under argon. Post-reaction, the catalyst is removed by filtration, and the product is purified via flash chromatography with CH₂Cl₂/ethyl acetate (96:4) . Optimization involves adjusting solvent polarity, reaction time, and catalyst loading. For example, yields improved to 75% with careful control of hydrogen pressure and temperature .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and analytical methods:

  • ¹H-NMR (CDCl₃): Peaks at δ 1.41 (t, CH₃), 4.09 (s, OCH₃), and 7.13–7.77 (aromatic protons) confirm substituent positions .
  • IR spectroscopy : A carbonyl stretch at 1708 cm⁻¹ and NH stretch at 3435 cm⁻¹ validate the ester and pyrrole moieties .
  • Elemental analysis : Matches calculated values (e.g., C: 59.99%, H: 5.49%, N: 12.72%) .

Q. What solvent systems are effective for purifying this compound, and how does solubility impact protocol design?

Flash chromatography with CH₂Cl₂/ethyl acetate (95:5 to 96:4) achieves optimal separation (Rf = 0.63). The compound’s moderate solubility in polar solvents like ethanol necessitates gradient elution to prevent premature crystallization .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolopyridine scaffold be achieved, particularly at the 5- or 7-positions?

Regioselectivity is controlled via:

  • Directed metalation : Use of directing groups (e.g., Boc-protected amines) to activate specific positions for cross-coupling reactions .
  • Protecting group strategies : Selective deprotection of methoxy or ester groups enables site-specific modifications (e.g., acyl chloride couplings at the 4-position) .
    Example: Ethyl 4-(isoquinoline-8-carbonyl) derivatives were synthesized via Friedel-Crafts acylation, leveraging electron-rich pyrrole rings .

Q. How should researchers resolve contradictions in reported spectral data or yields for this compound?

  • Cross-referencing : Compare NMR shifts with structurally analogous compounds (e.g., ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) .
  • Reproducibility checks : Validate synthetic protocols using alternative catalysts (e.g., Pt/C instead of Pd/C) or solvents (THF vs. ethanol) .
  • Advanced analytics : Employ high-resolution mass spectrometry (HRMS) or 2D-NMR (COSY, HSQC) to resolve overlapping signals .

Q. What methodologies are recommended for designing bioactive derivatives of this scaffold?

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., trifluoromethyl, fluoro) at the 5- or 7-positions to modulate bioactivity .
  • Fragment-based drug design : Couple the core with pharmacophores (e.g., biphenyl carbamates) via Suzuki-Miyaura or Buchwald-Hartwig reactions .
    Example: Ethyl 4-((tert-butoxycarbonyl)amino)-biphenyl derivatives showed enhanced binding to epigenetic reader domains .

Q. What strategies ensure stability of this compound under varying experimental conditions?

  • pH control : Store in neutral buffers to prevent ester hydrolysis.
  • Light sensitivity : Use amber vials to protect the pyrrole ring from UV degradation .
  • Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition onset at 135°C, guiding storage below 25°C .

Q. How can computational modeling guide reactivity predictions for this compound?

  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-3 and C-5 positions) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase domains) to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.